4-Amino-3-iodo-5-nitrobenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of 308.03 g/mol. This compound features three distinct functional groups: an amino group, an iodo group, and a nitro group, which are attached to a benzoic acid core. The unique structural arrangement of these functional groups allows for diverse chemical reactions and applications in scientific research and industry.
4-Amino-3-iodo-5-nitrobenzoic acid is classified as an aromatic amine and a nitro compound. It is typically synthesized through multi-step organic reactions, which can include nitration and reduction processes. The compound is available through various chemical suppliers and databases, reflecting its significance in chemical research and applications .
The synthesis of 4-Amino-3-iodo-5-nitrobenzoic acid generally involves several key steps:
The molecular structure of 4-Amino-3-iodo-5-nitrobenzoic acid can be described as follows:
InChI=1S/C7H5IN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)
GLRSGHWRGHVTLH-UHFFFAOYSA-N
This structure indicates the presence of an iodine atom at the 3-position, a nitro group at the 5-position, and an amino group at the 4-position of the benzoic acid ring .
The exact mass of the compound is approximately 307.93 g/mol, affirming its classification as a heavy aromatic compound due to the presence of iodine .
4-Amino-3-iodo-5-nitrobenzoic acid is capable of undergoing various chemical reactions:
These reactions highlight the versatility of 4-Amino-3-iodo-5-nitrobenzoic acid in synthetic organic chemistry.
The mechanism of action for 4-Amino-3-iodo-5-nitrobenzoic acid primarily revolves around its reactivity due to the functional groups present:
This compound's ability to undergo multiple transformations makes it valuable for various synthetic applications.
4-Amino-3-iodo-5-nitrobenzoic acid typically appears as a yellow crystalline solid. Its melting point is not explicitly stated but can be inferred from similar compounds in its class.
The compound exhibits significant reactivity due to its functional groups:
Safety data indicate that it can cause skin irritation and respiratory issues upon exposure, necessitating careful handling.
4-Amino-3-iodo-5-nitrobenzoic acid finds utility in various scientific research applications:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3